[(2S)-oxetan-2-yl]methanol
Description
Historical Context of Four-Membered Heterocycles in Organic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, represent a vast and varied family of organic compounds. wikipedia.orgresearchgate.net The history of heterocyclic chemistry began in the 1800s, alongside the emergence of organic chemistry as a distinct field. researchgate.net Early discoveries included the isolation of alloxan (B1665706) from uric acid in 1818 and the synthesis of furfural (B47365) in 1832. researchgate.net
Four-membered heterocycles, such as oxetanes (containing an oxygen atom), azetidines (nitrogen), and thietanes (sulfur), were historically less explored than their five- and six-membered counterparts. ethz.chrsc.org The synthesis of these strained rings presented a significant challenge to early organic chemists. A landmark development in oxetane (B1205548) synthesis was the Paternò–Büchi reaction, discovered in 1909 by Emanuele Paternò and George Büchi. organic-chemistry.orgwikipedia.org This photochemical [2+2] cycloaddition reaction forms an oxetane ring from a carbonyl compound and an alkene. wikipedia.orgmagtech.com.cn Paternò first reported the reaction by exposing a mixture of benzaldehyde (B42025) and amylene to sunlight, though the exact structure of the resulting oxetane was confirmed later by Büchi in 1954. cambridgescholars.comlancs.ac.ukthieme-connect.com Despite this early discovery, four-membered heterocycles remained relatively neglected in synthetic chemistry for many years. ethz.chenamine.net Modern synthetic strategies have since expanded, including methods like intramolecular Williamson etherification and ring expansions of epoxides, making these structures more accessible. magtech.com.cnbeilstein-journals.orgnih.gov
Importance of Oxetane Motifs in Modern Chemical Research
In recent decades, the oxetane ring has emerged from relative obscurity to become a highly valuable motif in modern chemical research, particularly in medicinal chemistry and drug discovery. nih.govdrugbank.comacs.orgnih.gov This surge in interest is due to the unique physicochemical properties the oxetane moiety imparts to a molecule. acs.orgnih.gov Oxetanes are small, polar, three-dimensional structures that can significantly alter a compound's properties. nih.govacs.org
They are frequently used as bioisosteres—substitutes for other chemical groups that retain or enhance biological activity. Specifically, oxetanes serve as effective replacements for gem-dimethyl groups and metabolically vulnerable carbonyl groups. enamine.netbeilstein-journals.orgacs.orgresearchgate.net The introduction of an oxetane can lead to profound improvements in key drug-like properties, including:
Aqueous Solubility: Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility substantially. magtech.com.cnresearchgate.net
Metabolic Stability: Oxetanes are generally more stable to metabolic degradation than carbonyl groups. enamine.netbeilstein-journals.orgresearchgate.net
Lipophilicity: The polar nature of the oxetane ring can reduce a compound's lipophilicity (LogP), which is often desirable for better pharmacokinetic profiles. enamine.netacs.org
Acidity/Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of nearby basic functional groups, such as amines. nih.govacs.org
These attributes have led to the incorporation of oxetanes into numerous drug candidates targeting a wide range of diseases, including cancer, viral infections, and neurodegenerative conditions. nih.govnih.gov The ability to fine-tune a molecule's properties makes the oxetane a powerful tool for medicinal chemists seeking to optimize lead compounds. nih.govdrugbank.com
Stereochemical Purity in Molecular Design: Focus on the (2S)-Enantiomer
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular design, especially for pharmaceuticals. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can have vastly different biological activities. The precise spatial orientation of functional groups determines how a molecule interacts with its biological target, such as an enzyme or receptor.
For 2-substituted oxetanes like [(2S)-oxetan-2-yl]methanol, the carbon at the 2-position of the ring is a chiral center. This gives rise to two enantiomers: (2S) and (2R). The synthesis of a single, specific enantiomer (an enantioselective synthesis) is highly desirable to ensure that a drug candidate has the intended therapeutic effect without potential off-target effects from the other enantiomer.
The synthesis of enantiomerically pure this compound can be achieved from chiral starting materials. For instance, a patented method describes its preparation starting from (R)-(+)-glycidol. google.com This process involves a series of reactions, including a ring expansion, that preserves the stereochemical integrity, ultimately yielding the (2S) enantiomer of the oxetane product. google.com Such stereocontrolled syntheses are crucial for providing access to chirally pure building blocks like this compound for use in drug discovery programs. nih.gov
Overview of Research Directions for this compound
This compound is a valuable chiral building block in organic synthesis. Research involving this compound primarily focuses on its use as a precursor to more complex molecules with potential therapeutic applications. Its bifunctional nature, containing both a hydroxyl group and the oxetane ring, allows for diverse chemical modifications.
One key research direction is its conversion into other useful intermediates. For example, this compound can be transformed into (oxetan-2-yl)methanamine. google.com This is typically achieved through a two-step process involving the conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine source. google.com
The resulting chiral amine and other derivatives are then incorporated into larger, more complex molecular scaffolds. These scaffolds are designed and synthesized to interact with specific biological targets. The inclusion of the (2S)-oxetane moiety is a deliberate strategy to enhance the physicochemical and pharmacokinetic properties of the final compound, leveraging the benefits described previously, such as improved solubility and metabolic stability. nih.govnih.gov As a readily available chiral building block, this compound serves as a key starting point for the synthesis of novel, medicinally relevant compounds. nih.govambeed.comsigmaaldrich.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | fluorochem.co.uk |
| CAS Number | 2090778-00-8 | ambeed.comfluorochem.co.uk |
| Molecular Formula | C₄H₈O₂ | nih.govbldpharm.com |
| Molecular Weight | 88.11 g/mol | fluorochem.co.ukbldpharm.comnih.gov |
| Boiling Point | 168.8 °C | fluorochem.co.uk |
| Density | 1.093 g/cm³ | fluorochem.co.uk |
| LogP | -0.62 | fluorochem.co.uk |
| Hydrogen Bond Donors | 1 | nih.gov |
| Hydrogen Bond Acceptors | 2 | fluorochem.co.uknih.gov |
| Appearance | Liquid | fluorochem.co.uk |
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-oxetan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-4-1-2-6-4/h4-5H,1-3H2/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZJTHGEFIQMCO-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Enantiomerically Pure 2s Oxetan 2 Yl Methanol and Its Derivatives
Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For [(2S)-oxetan-2-yl]methanol, several asymmetric strategies have been developed to control the stereochemistry at the C2 position of the oxetane (B1205548) ring.
Enantioselective Ring Expansion Reactions from Chiral Oxirane Precursors
One effective method for synthesizing chiral oxetanes is through the ring expansion of readily available chiral oxiranes (epoxides). This approach leverages the well-established methods for asymmetric epoxidation to introduce chirality, which is then transferred to the oxetane product.
A prominent example is the reaction of a chiral epoxide with a sulfur ylide, such as dimethyloxosulfonium methylide, in what is known as the Corey-Chaykovsky reaction. This process involves the initial formation of a betaine (B1666868) intermediate, followed by an intramolecular ring closure to form the four-membered oxetane ring. A process disclosed for preparing (S)-oxetan-2-ylmethanamine, a derivative of the target compound, begins with (S)-2-((benzyloxy)methyl)oxirane, which undergoes a ring expansion step. google.com In a related large-scale synthesis, trimethylsulfoxonium (B8643921) iodide and potassium tert-butoxide are used to expand the ring of (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine, demonstrating the industrial applicability of this method. google.com
Shibasaki and co-workers developed a one-pot enantioselective synthesis of 2,2-disubstituted oxetanes that starts from ketones. acs.org The process involves an initial asymmetric Corey-Chaykovsky epoxidation, followed by a subsequent ring expansion of the chiral epoxide intermediate with another equivalent of the sulfur ylide. acs.org This sequential addition can lead to excellent enantiomeric excess (ee), sometimes amplified through partial kinetic resolution in the second step. acs.orgscispace.comnih.gov
Table 1: Asymmetric Ring Expansion of Chiral Epoxides
| Precursor Type | Reagent | Key Feature | Reference |
|---|---|---|---|
| Chiral 2-substituted oxiranes | Dimethyloxosulfonium methylide | Transfers chirality from epoxide to oxetane | acs.org |
| (S)-2-((benzyloxy)methyl)oxirane | Sulfur ylide | Forms a precursor to (S)-oxetan-2-ylmethanamine | google.com |
Catalytic Asymmetric Methodologies for Oxetane Formation
Direct catalytic asymmetric synthesis provides an efficient route to chiral oxetanes without relying on pre-existing stereocenters. These methods often employ chiral catalysts to control the stereochemical outcome of the ring-forming reaction.
A notable advancement is the catalytic asymmetric synthesis of 2,2-disubstituted oxetanes from ketones using a one-pot, double methylene (B1212753) transfer reaction. scispace.comnih.gov This method is catalyzed by a heterobimetallic La/Li complex in conjunction with a sulfur ylide. scispace.comnih.gov A key aspect of this process is the observed chiral amplification in the second methylene transfer (the ring expansion step), which is crucial for achieving high enantiomeric excess in the final oxetane product. scispace.comnih.gov
Another strategy involves formal [2+2] cycloadditions. Mikami and colleagues reported a catalytic asymmetric synthesis of polysubstituted oxetanes from silyl (B83357) enol ethers and trifluoropyruvate using a chiral Cu(II) complex. beilstein-journals.org This method yields oxetanes with high diastereoselectivity and enantioselectivity at room temperature without the need for additives. beilstein-journals.org While not directly producing this compound, these catalytic methodologies establish a foundation for accessing a wide range of chiral oxetane derivatives.
Chiral Resolution Techniques and Stereoselective Pathways for this compound
While direct asymmetric synthesis is often preferred, chiral resolution and other stereoselective pathways remain valuable tools. These methods can involve the separation of enantiomers or the selective transformation of one enantiomer in a racemic mixture.
Biocatalysis offers a powerful approach for stereoselective synthesis. A unique halohydrin dehalogenase (HHDH) has been engineered to perform both the enantioselective formation and ring-opening of oxetanes. researchgate.net This biocatalytic platform can produce both enantiomers of chiral oxetanes, such as 2-phenyloxetane, in high yields (up to 49%) and with excellent enantiomeric excess (>99% ee). researchgate.net The process relies on an enzymatic kinetic resolution where the enzyme selectively catalyzes the formation or opening of one enantiomer, leaving the other enriched. researchgate.net Such methods are scalable and can be integrated into one-pot cascade systems. researchgate.net
Kinetic resolution can also occur in purely chemical systems. In the sequential addition of sulfur ylides to ketones for oxetane synthesis, reinforcing enantioinduction can lead to a partial kinetic resolution that amplifies the enantiomeric excess of the final product. acs.org For example, an epoxide intermediate formed with 88% ee could be converted into the corresponding oxetane with a higher 91% ee, demonstrating the effect of this phenomenon. acs.org
Metalated Hydrazone Approaches in Asymmetric Oxetane Synthesis
The use of chiral auxiliaries is a classic and effective strategy for asymmetric synthesis. The SAMP/RAMP hydrazone methodology, developed by Enders, has been successfully applied to the asymmetric synthesis of 2-substituted oxetan-3-ones. acs.orgnih.govacs.org
In this approach, oxetan-3-one is first converted into a chiral hydrazone by reaction with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP). acs.org Deprotonation of this hydrazone with a strong base like tert-butyllithium (B1211817) generates a lithiated intermediate, which can then react with various electrophiles (e.g., alkyl, allyl, or benzyl (B1604629) halides) to introduce a substituent at the C2 position. acs.orgnih.gov The reaction proceeds with good yields and high enantioselectivities (up to 84% ee). acs.orgacs.org Subsequent hydrolysis of the hydrazone with aqueous oxalic acid furnishes the chiral 2-substituted oxetan-3-one without detectable racemization. nih.govacs.org To obtain the target compound, this compound, this ketone would require a subsequent stereoselective reduction of the carbonyl group. This methodology can be extended to create 2,2- and 2,4-disubstituted oxetanes with high enantiomeric purity (86–90% ee). acs.org
Table 2: Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via SAMP Hydrazone Method
| Step | Description | Reagents | Result | Reference |
|---|---|---|---|---|
| 1 | Hydrazone Formation | Oxetan-3-one, SAMP | Chiral SAMP-hydrazone | acs.org |
| 2 | Metalation & Alkylation | tBuLi, Electrophile (R-X) | 2-substituted hydrazone | acs.orgnih.gov |
Intramolecular Cyclization Approaches
Intramolecular cyclization is a fundamental and widely used strategy for constructing cyclic compounds, including oxetanes. This approach involves forming the ring from a linear precursor that already contains the necessary atoms.
Formation of the Oxetane Ring through C-O Bond Formation
The most common intramolecular cyclization for oxetane synthesis is the Williamson etherification, which forms the key C-O bond. This reaction typically involves an intramolecular SN2 displacement of a leaving group by an alkoxide in a 1,3-difunctionalized precursor. acs.orgbeilstein-journals.orgnih.gov
The synthesis of this compound and its derivatives often starts from a chiral 1,3-diol. thieme-connect.de These diols can be prepared enantioselectively, for example, through the ring-opening of 2,3-epoxy alcohols. thieme-connect.de In a typical sequence, the primary alcohol of the 1,3-diol is selectively activated by conversion to a good leaving group, such as a tosylate or mesylate. acs.orgthieme-connect.de Subsequent treatment with a base, like sodium hydride or potassium tert-butoxide, promotes an intramolecular cyclization where the secondary alcohol displaces the leaving group, forming the oxetane ring with inversion of configuration at the carbon bearing the leaving group. acs.orgthieme-connect.de
Reactivity and Mechanistic Investigations of the Oxetane Ring System in 2s Oxetan 2 Yl Methanol
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The relief of ring strain is a significant thermodynamic driving force for the reactions of oxetanes. beilstein-journals.org This can be achieved through cleavage of one of the C-O bonds, a process that can be initiated by a variety of reagents and conditions, including nucleophilic attack and acid catalysis.
Nucleophilic Ring Opening Reactions
Nucleophilic attack on the oxetane ring is a common and synthetically useful transformation. Strong nucleophiles typically attack one of the ring carbons, leading to the cleavage of a C-O bond. magtech.com.cn The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks a carbon atom, and the oxygen atom acts as the leaving group, remaining part of the resulting molecule. researchgate.net
The regioselectivity of this attack is primarily governed by steric effects. magtech.com.cn For unsymmetrically substituted oxetanes like [(2S)-oxetan-2-yl]methanol, the nucleophile preferentially attacks the less sterically hindered carbon atom. magtech.com.cn In this case, the attack occurs at the C-4 position, leading to the formation of a primary alcohol and a new bond between the nucleophile and the C-4 carbon.
A variety of nucleophiles can be employed in these reactions, including organometallic reagents, amines, thiols, and hydrides. For example, the reaction with organolithium compounds or lithium mercaptides can proceed with or without the aid of acids to yield functionalized diols. researchgate.net
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Oxetane Derivatives
| Nucleophile | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Carbon Nucleophiles | Organolithium reagents | 1,3-Diols | beilstein-journals.org |
| Nitrogen Nucleophiles | Amines | 3-Amino-1-propanols | magtech.com.cn |
| Sulfur Nucleophiles | 2-mercaptobenzothiazoles | Chiral thioethers | acs.org |
This table presents generalized outcomes for oxetane ring-opening reactions.
Acid-Catalyzed Ring Opening Processes
The presence of an acid, either a Brønsted or Lewis acid, can activate the oxetane ring towards nucleophilic attack, even by weak nucleophiles. magtech.com.cn The acid protonates or coordinates to the ring oxygen, making the ring carbons more electrophilic and facilitating the ring-opening process. utexas.edu
Under acidic conditions, the mechanism can have significant SN1 character. nih.gov The protonated oxetane can open to form a stabilized carbocation intermediate, especially when a substituent on the ring can stabilize a positive charge. For this compound, protonation of the oxygen atom is the initial step. The subsequent nucleophilic attack determines the final product.
The regioselectivity of acid-catalyzed ring opening is controlled by electronic effects. magtech.com.cn The nucleophile tends to attack the more substituted carbon atom (C-2 in this case), as this position can better stabilize the partial positive charge that develops in the transition state. magtech.com.cn This contrasts with the sterically controlled regioselectivity observed in reactions with strong nucleophiles under neutral or basic conditions. magtech.com.cn For instance, acid-catalyzed reactions with methanol (B129727) in an aprotic solvent can lead to the formation of substituted tetrahydropyrans. acs.org
Regioselectivity and Stereochemical Control in Ring Opening
The outcome of the ring-opening reaction is highly dependent on the reaction conditions, which dictate the regioselectivity and stereochemistry.
Regioselectivity : As summarized, nucleophilic ring-opening reactions with strong nucleophiles are primarily controlled by steric hindrance, leading to attack at the less substituted C-4 position. magtech.com.cn Conversely, acid-catalyzed reactions are governed by electronic effects, favoring attack at the more substituted C-2 position that can better stabilize a positive charge. magtech.com.cnthieme-connect.com
Stereochemical Control : In SN2-type nucleophilic attacks, an inversion of configuration is typically observed at the carbon center undergoing attack. For this compound, attack at C-4 would not affect the stereocenter at C-2. However, if the reaction is directed to C-2, as in some acid-catalyzed processes, the stereochemical outcome is critical. Reactions proceeding through a more SN1-like mechanism, involving a carbocationic intermediate, can lead to racemization or a mixture of stereoisomers. researchgate.net However, methods have been developed that allow for stereoselective ring-opening. For example, the use of aryl borates with enantiomerically enriched 2-aryl oxetanes has been shown to proceed with a predominant retention of configuration. researchgate.net
Functionalization Chemistry of this compound
Beyond ring-opening, the chemistry of this compound also involves the functionalization of the molecule while retaining the oxetane ring. The primary alcohol at the C-2 position serves as a key handle for these transformations.
Selective Oxidation and Reduction Reactions
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid. Care must be taken to choose mild oxidation conditions to avoid cleavage of the oxetane ring.
Oxidation : Reagents such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) have been successfully used for the oxidation of hydroxymethyl-substituted oxetanes to aldehydes. chemrxiv.org For the formation of carboxylic acids, oxidation protocols involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be employed. chemrxiv.org These methods are generally compatible with the oxetane ring. chemrxiv.org
Reduction : While the parent molecule contains a primary alcohol, derivatives functionalized at the C-2 position can undergo reduction. For instance, an azide (B81097) group introduced via nucleophilic substitution can be reduced to a primary amine, providing access to compounds like (S)-oxetan-2-ylmethanamine. google.com This reduction is commonly achieved through catalytic hydrogenation using palladium on carbon. google.com
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| (S)-2-(hydroxymethyl)oxetane |
| Dess-Martin periodinane (DMP) |
| Pyridinium chlorochromate (PCC) |
| TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) |
| (S)-oxetan-2-ylmethanamine |
| Sodium hydride |
| Potassium tert-butoxide |
| Sodium cyanide |
| Methanol |
Nucleophilic Substitution Reactions on the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group in this compound can be readily functionalized through nucleophilic substitution reactions. A crucial first step in these transformations is the conversion of the hydroxyl group into a more effective leaving group, as the hydroxide (B78521) ion (HO⁻) is a poor leaving group. This is commonly achieved by converting the alcohol to a sulfonate ester, such as a tosylate or mesylate.
For instance, (S)-oxetan-2-ylmethyl tosylate can be synthesized from the corresponding alcohol. acs.org This transformation involves reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine, and a suitable solvent system. acs.orggoogle.com The resulting tosylate is an excellent substrate for SN2 reactions, where a wide variety of nucleophiles can displace the tosylate group to form new carbon-heteroatom or carbon-carbon bonds, all while maintaining the integrity of the chiral oxetane ring. The general conditions for this activation step are summarized in the table below.
| Transformation | Reagents | Base | Typical Solvent | Product |
|---|---|---|---|---|
| Hydroxyl to Tosylate | p-Toluenesulfonyl chloride (TsCl) | Triethylamine | Dichloromethane (B109758) (DCM) | [(2S)-Oxetan-2-yl]methyl 4-methylbenzenesulfonate |
| Hydroxyl to Mesylate | Methanesulfonyl chloride (MsCl) | Triethylamine | Dichloromethane (DCM) | [(2S)-Oxetan-2-yl]methyl methanesulfonate |
Once activated, the resulting sulfonate ester can be subjected to substitution with nucleophiles like halides, cyanide, or azide, providing a versatile route to a range of functionalized oxetane derivatives. google.com
Amination Reactions to Yield Oxetane-2-ylmethanamine Derivatives
The synthesis of (S)-oxetan-2-ylmethanamine, a valuable chiral amine intermediate, from this compound can be accomplished through several synthetic strategies that hinge on the functionalization of the hydroxymethyl group. google.comgoogle.comchemdad.com Two prominent methods involve the use of azide or phthalimide (B116566) intermediates.
One common pathway involves the conversion of the alcohol to a tosylate, followed by nucleophilic substitution with sodium azide (NaN₃). google.com The resulting azido (B1232118) intermediate, [(2S)-2-(azidomethyl)oxetane], is then reduced to the primary amine. The reduction can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or with reagents like lithium aluminum hydride (LiAlH₄). google.com While effective, this route involves the use of azide compounds, which are known to be highly toxic and potentially explosive, necessitating stringent safety precautions. google.com
An alternative approach is a variation of the Gabriel synthesis. google.com In this method, the hydroxymethyl group is first converted to a suitable leaving group. The resulting compound is then reacted with potassium phthalimide. The subsequent cleavage of the phthalimide group, typically through hydrazinolysis with hydrazine (B178648) (N₂H₄) or acid hydrolysis, liberates the desired primary amine, (S)-oxetan-2-ylmethanamine. google.com This method avoids the use of hazardous azides.
| Method | Key Reagents | Key Intermediate | Key Features |
|---|---|---|---|
| Azide Displacement | 1. TsCl, Base 2. Sodium Azide (NaN₃) 3. Reducing Agent (e.g., H₂, Pd/C) | [(2S)-2-(azidomethyl)oxetane] | Efficient and widely used; involves potentially hazardous azide compounds. google.com |
| Gabriel Synthesis Variant | 1. Activating Agent 2. Phthalimide salt 3. Hydrazine or Acid | (Oxetan-2-yl)methyl-isoindole-1,3-dione | Avoids the use of explosive azides. google.com |
Radical Functionalization of Oxetanes
The functionalization of oxetanes via radical intermediates represents a modern approach to creating complex molecules while preserving the four-membered ring. researchgate.net Oxetanes can serve as a source for α-oxy radicals, which can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net
Influence of Ring Strain on Radical Reactivity
The significant ring strain of the oxetane ring profoundly influences its reactivity in radical processes. researchgate.netresearchgate.net This strain not only provides a thermodynamic driving force for ring-opening reactions but also affects the stability and reaction pathways of radicals formed on the ring or on adjacent atoms. researchgate.net
The puckered conformation of the oxetane ring, with a puckering angle of around 8.7° for the parent compound, influences the stereochemical outcome of radical reactions by dictating the trajectory of incoming reagents. acs.orgbeilstein-journals.org The bond angles within the ring are significantly distorted from the ideal tetrahedral angle, which alters the hybridization of the carbon atoms. beilstein-journals.org This change in hybridization can affect the strength of the C-H bonds, potentially influencing the rate of hydrogen atom abstraction during radical generation. The strain energy can be released in certain radical transformations, making pathways like radical-mediated ring-opening kinetically favorable under specific catalytic conditions. researchgate.netchemrxiv.org
Ring Expansion and Rearrangement Reactions
The strain inherent in the four-membered oxetane ring makes it a suitable substrate for ring expansion and rearrangement reactions, providing access to larger, more stable heterocyclic systems. acs.org
Conversion to Tetrahydrofuran (B95107) Derivatives
A synthetically useful transformation of 2-substituted oxetanes is their ring expansion to form five-membered tetrahydrofuran (THF) derivatives. One effective method to achieve this is through a photochemical, metal-free reaction with diazo compounds, such as aryldiazoacetates. rsc.orgnih.govresearchgate.net
This reaction is proposed to proceed through the initial formation of an oxygen ylide intermediate upon reaction of the oxetane oxygen with a carbene generated photochemically from the diazo compound. rsc.orgnih.gov This ylide then undergoes a researchgate.netnih.gov-sigmatropic rearrangement or a diradical pathway to yield the more stable, five-membered tetrahydrofuran ring system. rsc.orgnih.govresearchgate.net Studies on 2-phenyl oxetane, an analogue of this compound, have shown that this ring expansion can proceed with high diastereoselectivity. researchgate.net
Another approach involves the use of transition metal catalysis. For example, chiral copper complexes have been shown to catalyze the asymmetric ring expansion of 2-aryl oxetanes with t-butyl diazoacetate, affording tetrahydrofuran derivatives in moderate yields. acs.org
| Method | Key Reagents/Conditions | Key Intermediate | Outcome |
|---|---|---|---|
| Photochemical Ring Expansion | Aryldiazoacetate, UV light | Oxygen Ylide | Efficient, metal-free synthesis of substituted tetrahydrofurans. rsc.orgresearchgate.net |
| Copper-Catalyzed Ring Expansion | t-Butyl diazoacetate, Chiral Cu Complex | Metallo-carbene/Ylide | Asymmetric synthesis of tetrahydrofuran derivatives. acs.org |
Payne-Type Rearrangements
The Payne rearrangement classically describes the base-catalyzed isomerization of 2,3-epoxy alcohols to their 1,2-epoxy alcohol isomers. wikipedia.org While not a direct reaction of the this compound ring system itself, related Payne-type rearrangements represent a significant synthetic pathway for accessing the oxetane core from epoxide precursors. acs.org This transformation involves the intramolecular nucleophilic attack of a hydroxyl group onto an adjacent epoxide ring, leading to a new cyclic ether.
Under acidic conditions, a Payne-type rearrangement has been successfully employed as a key step in the total synthesis of complex natural products containing an oxetane ring, such as merrilactone A. acs.org In this specific case, treatment of a precursor containing an α-epoxide with tosic acid in dichloromethane prompted the necessary ring-closing reaction to form the desired oxetane structure. acs.org
Theoretical and experimental studies in the gas phase have also explored the relationship between epoxy alkoxides and their corresponding oxetane isomers. Ab initio calculations on the 2,3-epoxypropoxide anion show that while it can undergo a degenerate Payne rearrangement, a competing cyclization pathway exists where the alkoxide attacks the less substituted carbon of the epoxide ring. rsc.org This alternative pathway, though possessing a higher energy barrier, leads to the formation of a more stable 3-hydroxyoxetane anion. rsc.orgwiley.com These gas-phase experiments and calculations demonstrate an intrinsic mechanistic link between epoxy alcohols and the oxetane ring system, even though this specific equilibration is not typically observed in solution-phase synthesis. rsc.orgwiley.com
The table below summarizes key findings regarding the barriers for competing rearrangement pathways of the 2,3-epoxypropoxide anion in the gas phase. rsc.org
| Rearrangement Pathway | Product Type | Calculated Energy Barrier (kJ mol⁻¹) |
| Degenerate Payne Rearrangement | Isomeric Epoxide | 45 |
| Cyclization to Oxetane | Oxetane | 122 |
Photochemical Reactions
Photochemical reactions are crucial in both the synthesis and, in some cases, the cleavage of oxetane rings. The most prominent of these is the Paternò-Büchi reaction, a powerful tool for the direct formation of the four-membered ether ring. jst.go.jp
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. nih.govorganic-chemistry.org First reported by Emanuele Paternò in 1909 and later reinvestigated by George Büchi, this reaction has become a standard and versatile method for constructing the strained oxetane ring system. jst.go.jpnih.govbeilstein-journals.org
The reaction is initiated by the photoexcitation of the carbonyl compound, which then adds to the ground-state alkene. rsc.org The reaction is highly valuable due to its atom economy and its ability to create complex structures in a single step. beilstein-journals.org A wide variety of carbonyl compounds (aldehydes and ketones) and alkenes can participate in this reaction, making it a flexible strategy for synthesizing diverse, substituted oxetanes. nih.govnih.gov For example, the reaction of benzaldehyde (B42025) with 2-methyl-2-butene (B146552) or the reaction of acetone (B3395972) with ethyl vinyl ether are classic examples that produce the corresponding oxetane adducts. nih.govbeilstein-journals.org
The following table provides examples of reactant pairs used in the Paternò-Büchi reaction to form oxetane rings.
| Carbonyl Compound | Alkene | Resulting Structure |
| Benzaldehyde | 2-Methyl-2-butene | 2,2,3-Trimethyl-4-phenyloxetane |
| Acetophenone | 2-Methyl-2-butene | 2,2,3,4-Tetramethyl-4-phenyloxetane |
| Benzophenone | 2,3-Dihydrofuran | Fused bicyclic oxetane |
| Methyl Phenylglyoxylate | 2-Aminopropenenitriles | Functionalized spirocyclic oxetanes |
The mechanism of the Paternò-Büchi reaction is generally understood to proceed through a stepwise pathway involving radical intermediates. acs.org The key steps are as follows:
Photoexcitation: The reaction begins with the absorption of UV light by the carbonyl compound, promoting an electron from a non-bonding orbital (n) to an anti-bonding π* orbital. This creates an n,π* excited state, which can be either a singlet (S₁) or, after intersystem crossing, a triplet (T₁) state. nih.govorganic-chemistry.org For many aromatic and aliphatic ketones and aldehydes, the reaction proceeds via the more stable and longer-lived triplet state. nih.govrsc.org
Biradical Formation: The excited carbonyl compound interacts with the ground-state alkene to form a 1,4-biradical intermediate. rsc.orgchemistnotes.com The initial bond typically forms between the electrophilic oxygen of the excited carbonyl and one of the alkene carbons. chemistnotes.com
Regioselectivity: The orientation of the addition is determined by the relative stability of the two possible biradical intermediates. The more stable biradical, which generally places the radical on the more substituted carbon atom, is formed preferentially, thus dictating the regiochemistry of the final oxetane product. chemistnotes.com
Ring Closure: For reactions proceeding through a triplet biradical, intersystem crossing (ISC) to the singlet state must occur. Following this spin inversion, the second carbon-carbon bond is formed, completing the cyclization and yielding the oxetane ring. nih.gov
The stereochemistry of the alkene is often retained in the product, suggesting that bond rotation in the biradical intermediate is slow relative to the rate of ring closure. chemistnotes.com Furthermore, factors such as hydrogen bonding can influence the stereochemical outcome. A hydroxyl directing effect has been observed in reactions involving allylic alcohols, where pre-complexation of the alcohol with the excited carbonyl in an exciplex can favor the formation of a specific diastereomer. nih.govrsc.org In some instances, the photochemical cycloaddition can be reversed in a process known as a retro-Paternò-Büchi reaction, where an oxetane is irradiated to regenerate the initial carbonyl and alkene components. acs.orgnih.gov
Advanced Applications of 2s Oxetan 2 Yl Methanol in Diverse Chemical Synthesis
Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and functionality of [(2S)-oxetan-2-yl]methanol make it an attractive starting point for synthesizing stereochemically complex targets. Its pre-defined stereocenter allows for the streamlined construction of molecules with high optical purity, bypassing the need for challenging asymmetric syntheses or chiral resolutions at later stages.
Precursor for Optically Active Heterocyclic Compounds
This compound serves as a key precursor for a variety of optically active heterocyclic compounds. The oxetane (B1205548) ring can be retained in the final structure or can be strategically opened to generate other functionalities. The primary alcohol group provides a convenient point for chemical modification, allowing for its conversion into other functional groups or for its use as a nucleophile to build larger molecular frameworks. For instance, the synthesis of oxetanocin, a nucleoside analogue, utilized a Williamson etherification for the crucial oxetane-forming step, demonstrating a pathway where a 2-hydroxymethyl substituent is a key feature. acs.org This highlights how chiral 2-substituted oxetanes are pivotal in creating other complex heterocyclic systems while retaining stereochemical integrity.
Role in Medicinal Chemistry Programs (excluding clinical outcomes)
In drug discovery, the oxetane ring has gained significant attention as a "molecular tool" to enhance the properties of drug candidates. nih.govacs.org Its small size, polarity, and three-dimensional nature allow for subtle but impactful modifications to a lead compound's profile. nih.gov this compound is a key reagent for introducing this valuable motif.
Strategic Incorporation as a Bioisosteric Replacement
A common strategy in medicinal chemistry is bioisosterism, where a functional group in a lead compound is replaced with another group to improve properties while retaining biological activity. nih.gov The oxetane moiety, often introduced using precursors like this compound, is an effective bioisostere for several common functionalities, including gem-dimethyl and carbonyl groups. acs.orgresearchgate.netsonar.ch This replacement can confer significant advantages in drug design. enamine.net
| Feature | gem-Dimethyl Group | Carbonyl Group | Oxetane Moiety |
| Polarity | Low | High | High nih.gov |
| Lipophilicity | High | Moderate | Low / Neutral enamine.netpharmablock.com |
| Metabolic Stability | Can be susceptible to oxidation | Can be susceptible to reduction | Generally high enamine.netresearchgate.net |
| H-bond Acceptor | No | Yes | Yes d-nb.infopharmablock.com |
| 3D-Character (Fsp³) | Moderate | Low (planar) | High nih.govacs.org |
This table provides a comparative overview of the general properties of common functional groups and the oxetane moiety as a bioisosteric replacement.
Replacing a lipophilic gem-dimethyl group with a more polar oxetane can improve aqueous solubility and reduce metabolic degradation. researchgate.net Similarly, substituting a metabolically labile carbonyl group with a robust oxetane ring can enhance a compound's stability against enzymatic degradation while preserving key hydrogen bonding interactions. enamine.netacs.org
Modulation of Physicochemical Properties for Drug Design (e.g., aqueous solubility, lipophilicity, metabolic stability)
The introduction of an oxetane ring can profoundly and predictably alter a molecule's physicochemical properties, which is a critical aspect of lead optimization. nih.govacs.org These changes are often beneficial for creating drug candidates with improved pharmacokinetic profiles.
Aqueous Solubility: The high polarity of the oxetane ring can significantly increase the aqueous solubility of a parent compound. nih.govresearchgate.net In some cases, replacing a gem-dimethyl group with an oxetane has been shown to increase solubility by a factor of 4 to over 4000, depending on the molecular context. researchgate.net
Lipophilicity: The incorporation of an oxetane generally lowers a compound's lipophilicity (LogD), which can be advantageous for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. nih.govacs.org
Metabolic Stability: The oxetane ring is generally robust and less prone to metabolic breakdown compared to other functional groups. enamine.net Its small size allows it to act as a "metabolic shield," blocking access of metabolic enzymes to nearby labile sites without significantly increasing molecular weight. nih.gov
Basicity (pKa): The oxetane ring has a powerful electron-withdrawing effect. When placed near a basic nitrogen atom, it can significantly lower the amine's pKa, making it less basic. nih.gov This modulation is crucial for controlling a drug's ionization state, which influences its solubility, permeability, and potential for off-target interactions. nih.govpharmablock.com
A clear example of this strategy was in the development of the spleen tyrosine kinase (Syk) inhibitor, entospletinib. By introducing an oxetane onto a piperazine (B1678402) ring, chemists were able to reduce the basicity of the amine, which in turn doubled the drug's selectivity for its target cells while maintaining high metabolic stability and solubility. nih.gov
Influence on Molecular Conformation and Biological Interactions
The rigid, puckered structure of the oxetane ring imparts a distinct three-dimensional character to molecules, moving them away from the flat structures that can be associated with poor selectivity and toxicity. acs.orgnih.gov
Conformational Rigidity: Incorporating an oxetane can "lock" flexible aliphatic chains into a more defined conformation. acs.orgresearchgate.net This pre-organization can lead to a more favorable binding entropy when the molecule interacts with its biological target.
Biological Interactions: The oxygen atom of the oxetane is a potent hydrogen bond acceptor. d-nb.infopharmablock.com This allows it to form key interactions within a protein's binding pocket, similar to a carbonyl group. acs.org Furthermore, the defined three-dimensional shape of the oxetane substituent can lead to beneficial interactions with the target protein. In one instance, a cocrystal structure of an EZH2 inhibitor revealed that its oxetane substituent occupied a specific cavity, engaging in favorable CH−π interactions with tyrosine side chains, an interaction that contributed to the compound's high potency. acs.org
Applications in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds. This approach relies on screening small, low-molecular-weight compounds ("fragments") that bind weakly but efficiently to a biological target. The structural information from these fragment-target complexes then guides the optimization process to develop high-affinity drug candidates.
Oxetane-containing molecules, such as this compound, are highly sought-after fragments in FBDD for several reasons. acs.orgnih.gov The oxetane ring is a non-planar, three-dimensional motif that can explore regions of chemical space inaccessible to more common flat, aromatic rings. nih.govdrugbank.com This three-dimensionality can lead to improved binding interactions and novel intellectual property.
Furthermore, the incorporation of an oxetane can profoundly alter the physicochemical properties of a molecule. acs.orgnih.govresearchgate.net It often serves as a "magic methyl" equivalent or a bioisostere for carbonyl and gem-dimethyl groups, providing a tool to fine-tune key drug-like properties. researchgate.netacs.org The inherent polarity and hydrogen bond accepting capability of the oxetane's ether oxygen can significantly enhance aqueous solubility and reduce lipophilicity, crucial parameters for improving the pharmacokinetic profile of a drug candidate. acs.orgresearchgate.net Simultaneously, the oxetane ring is generally more metabolically stable than other functionalities it replaces. acs.orgresearchgate.net The chiral nature of this compound adds another layer of specificity, allowing for stereoselective interactions with chiral biological targets like enzymes and receptors.
Table 1: Desirable Physicochemical Properties of Oxetane Fragments in FBDD
| Property | Impact of Oxetane Moiety | Rationale |
|---|---|---|
| Solubility | Generally increases aqueous solubility. acs.org | The polar ether oxygen acts as a hydrogen bond acceptor. acs.org |
| Lipophilicity (LogP) | Tends to decrease lipophilicity. nih.gov | Introduction of a polar heterocyclic ring. |
| Metabolic Stability | Often increases metabolic stability. acs.org | Can replace metabolically labile groups like gem-dimethyl. acs.orgresearchgate.net |
| Molecular Shape | Confers a non-planar, 3D structure. nih.gov | The strained four-membered ring is inherently three-dimensional. |
| Binding Interactions | Can act as a hydrogen bond acceptor. acs.org | The exposed oxygen lone pairs are available for H-bonding. acs.org |
| Novelty | Provides access to underexplored chemical space. nih.gov | Offers unique vectors for fragment growth compared to traditional aromatic fragments. |
Chemoselective Protein Modification via Oxetane Alkylation
The site-selective modification of proteins is a critical tool in chemical biology, enabling the creation of antibody-drug conjugates, the study of protein function, and the development of protein-based therapeutics. nih.govresearchgate.net One established method involves the chemoselective alkylation of cysteine residues. ox.ac.uk Research has demonstrated that activated oxetanes can serve as effective reagents for this purpose. nih.govcore.ac.uknih.gov
While studies have often employed reagents like 3-bromooxetane (B1285879), the underlying principle of using the strained oxetane ring in alkylation is applicable. nih.gov In this strategy, the sulfhydryl group of a cysteine residue acts as a nucleophile, attacking an electrophilic carbon of the oxetane derivative. This process, typically proceeding via an SN2 mechanism, results in the formation of a stable thioether linkage, covalently attaching the oxetane moiety to the protein. semanticscholar.org
This modification is highly chemoselective for cysteine under specific pH conditions (e.g., pH 11), minimizing off-target reactions with other amino acid residues. nih.govsemanticscholar.org The resulting oxetane-modified proteins often retain their native structure and function. The introduction of the oxetane motif can also impart beneficial properties to the protein itself, such as increased solubility and stability. acs.orgnih.gov This application opens avenues for developing next-generation protein therapeutics with improved physicochemical and biological properties. nih.gov
Table 2: Examples of Chemoselective Protein Modification with Oxetane Reagents
| Protein Target | Oxetane Reagent | Reaction Conditions | Conversion | Reference |
|---|---|---|---|---|
| C2A domain of Synaptotagmin-I (C2Am) | 3-bromooxetane | 50 mM NaPi buffer, pH 11, 20% DMF, 37°C, 30 h | >95% | nih.govsemanticscholar.org |
Applications in Polymer Chemistry
This compound is a functional monomer suitable for ring-opening polymerization (ROP). Oxetanes, possessing a ring strain of approximately 107 kJ/mol, readily undergo cationic ROP to form polyethers. wikipedia.orgradtech.org The polymerization is typically initiated by strong electrophiles such as Lewis acids or superacids. wikipedia.org
For a monomer like this compound, the polymerization would proceed via the opening of the oxetane ring to yield a polyether backbone with pendant hydroxymethyl groups (-CH₂OH) at every repeating unit. The stereochemistry of the monomer would be retained in the polymer, leading to a stereoregular, isotactic polymer.
Furthermore, anionic ROP of oxetanes bearing hydroxyl groups has been reported. radtech.org For instance, (3-methyl-3-hydroxymethyl)oxetane can be polymerized using potassium tert-butoxide in the presence of a crown ether. radtech.org This suggests that this compound could also be polymerized under anionic conditions, offering an alternative synthetic route. The resulting functional polyethers, with their regularly spaced hydroxyl groups, are valuable as hydrophilic materials, polymer supports, or as precursors for further modification and crosslinking.
The bifunctional nature of this compound—possessing both a polymerizable oxetane ring and a reactive hydroxyl group—makes it and its derivatives suitable for creating crosslinked polymer networks. Polymers can be synthesized with oxetane units incorporated into their side chains; these pendant oxetane groups can then be induced to react in a subsequent crosslinking step. researchgate.netrsc.org
This crosslinking is typically achieved through the cationic ring-opening polymerization of the oxetane rings, initiated by thermal or photo-acid generators. radtech.orgrsc.org When multiple polymer chains containing pendant oxetanes are in proximity, the ring-opening of an oxetane on one chain can propagate by reacting with oxetanes on adjacent chains, leading to the formation of a durable, insoluble polymer network. rsc.org This method has been used to stabilize the morphology of bulk heterojunction solar cells. rsc.org The hydroxyl group on this compound provides an additional handle for creating crosslinks, for example, through esterification or urethane (B1682113) formation with appropriate multifunctional reagents.
Catalytic Applications
The utilization of carbon dioxide (CO₂) as a renewable C1 feedstock is a major goal of green chemistry. One of the most promising routes for CO₂ valorization is its catalytic cycloaddition to strained heterocycles to form cyclic carbonates. rsc.orgmdpi.com While the reaction with epoxides to form five-membered rings is well-established, the coupling of CO₂ with oxetanes to synthesize six-membered trimethylene carbonate and its derivatives is more challenging due to the lower reactivity of the four-membered ring. rsc.org
Despite these challenges, various catalytic systems have been developed to facilitate the reaction between oxetanes and CO₂. These systems often employ binary catalysts, combining a Lewis acid (e.g., aluminum or iron complexes) with a nucleophilic co-catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB). rsc.org The Lewis acid activates the oxetane by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack by the carbonate precursor.
Given the chiral nature of this compound, its reaction with CO₂ in the presence of an appropriate chiral catalyst could provide a route to enantiomerically enriched cyclic carbonates. mdpi.commdpi.comresearchgate.netresearchgate.net These chiral carbonates are valuable intermediates in the synthesis of pharmaceuticals and biodegradable polymers. The reaction conditions, including catalyst choice, temperature, and CO₂ pressure, are critical for achieving high yield and selectivity for the cyclic carbonate over competing polymerization pathways. rsc.org
Table 3: Selected Catalytic Systems for Oxetane and CO₂ Coupling
| Oxetane Substrate | Catalyst System | Conditions | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Unsubstituted Oxetane | [Al(aminophenolate)] / TBAB | 60°C, 3.5 MPa CO₂ | Trimethylene Carbonate | High Yield | rsc.org |
| 3,3-disubstituted oxetane | Electrochemical, catalyst-free | Ambient Temp., 1 atm CO₂ | Substituted Carbonate | Good Yield | researchgate.net |
Development of Novel Catalytic Systems Utilizing Oxetanes
The chiral nature of this compound makes it an attractive starting material for the synthesis of chiral ligands, which are pivotal components of many asymmetric catalysts. The stereogenic center at the 2-position of the oxetane ring can effectively transfer chiral information to the catalytic center, influencing the stereochemical outcome of a reaction.
One notable area of development is the incorporation of the oxetane moiety into phosphine (B1218219) ligands. Phosphines are a cornerstone of homogeneous catalysis, and their steric and electronic properties can be finely tuned by the substituents on the phosphorus atom. By integrating the [(2S)-oxetan-2-yl]methyl group into the ligand structure, researchers can introduce a rigid, chiral environment around the metal center.
While direct and extensive studies detailing the catalytic applications of ligands derived solely from this compound are still emerging in publicly available research, the broader field of oxetane-based ligands provides a strong proof-of-concept for their potential. For instance, the synthesis of oxazoline-based bidentate ligands can be achieved from oxetane precursors. nsf.gov These ligands, in turn, have well-established applications in a variety of metal-catalyzed asymmetric reactions. nsf.gov
The general strategy for developing such catalytic systems involves the chemical modification of this compound to introduce coordinating atoms, such as phosphorus or nitrogen. For example, the hydroxyl group can be converted into a leaving group, allowing for nucleophilic substitution to introduce a phosphine moiety. The resulting oxetanylmethylphosphine can then be used as a ligand in transition metal catalysis.
The development of catalytic systems based on oxetanes extends to their use in asymmetric desymmetrization reactions. In these processes, a prochiral oxetane is enantioselectively opened by a nucleophile in the presence of a chiral catalyst, leading to the formation of a chiral product. While not directly utilizing this compound as the catalyst precursor, these studies highlight the value of the oxetane ring in stereoselective transformations. For example, chiral Brønsted acids have been employed to catalyze the desymmetrization of oxetanes by internal sulfur or selenium nucleophiles, affording chiral tetrahydrothiophenes and tetrahydroselenophenes with excellent enantioselectivities.
The following table summarizes hypothetical data for a novel catalytic system derived from an oxetane-phosphine ligand in a representative asymmetric reaction, illustrating the type of research findings that are anticipated in this burgeoning field.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1.0 | Toluene | 25 | 24 | 92 | 95 |
| 2 | 0.5 | Toluene | 25 | 48 | 88 | 94 |
| 3 | 1.0 | THF | 25 | 24 | 85 | 90 |
| 4 | 1.0 | Toluene | 0 | 72 | 75 | 97 |
This table is illustrative and represents the type of data generated in the development of new catalytic systems. Specific experimental data for catalysts derived directly from this compound is not yet widely available in published literature.
The continued exploration of this compound and other chiral oxetanes as building blocks for new catalytic systems holds significant promise for advancing the field of asymmetric synthesis. The unique structural features of these compounds offer exciting opportunities for the design of next-generation catalysts with enhanced activity and selectivity.
Theoretical and Computational Investigations of Oxetane Ring Systems
Density Functional Theory (DFT) Studies
Density Functional Theory has proven to be a robust method for investigating the electronic structure and reactivity of oxetane (B1205548) derivatives. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving oxetanes. This allows for the identification of intermediates, transition states, and the determination of reaction barriers, thereby clarifying reaction mechanisms. For instance, DFT has been employed to study the ring-opening polymerization of oxetane. rsc.orgrsc.org These studies reveal the step-by-step process of how an oxetane monomer adds to a growing polymer chain, identifying the key transition states and intermediates along the reaction pathway. rsc.orgrsc.org The calculations show that the polymerization is initiated by the attack of an oxygen atom from one oxetane molecule on a carbon atom of a protonated oxetane cation. rsc.org The activation energies for these steps can be calculated, providing a quantitative understanding of the reaction kinetics. rsc.org
Another area where DFT has provided significant insight is in the biosynthesis of complex natural products containing the oxetane ring, such as paclitaxel (B517696) (Taxol). researchgate.netacs.org DFT calculations have been used to explore the enzymatic mechanism of oxetane ring formation, revealing the energetics of different proposed pathways and the structures of the transition states involved. researchgate.net
Table 1: Illustrative DFT-Calculated Parameters for an Oxetane Ring-Opening Reaction Step
| Parameter | Value | Unit |
|---|---|---|
| Activation Energy (Ea) | 15.2 | kcal/mol |
| Reaction Energy (ΔEr) | -5.8 | kcal/mol |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations on oxetane systems.
The electronic structure of the oxetane ring dictates its chemical behavior. DFT calculations provide detailed information about the distribution of electron density, molecular orbitals, and electrostatic potential. The strained C–O–C bond angle in oxetanes exposes the lone pairs of electrons on the oxygen atom, making it a potent hydrogen-bond acceptor and Lewis base. beilstein-journals.orgmdpi.com
DFT studies can quantify properties such as ionization energies and electron affinities. researchgate.net The encapsulation energy of molecules within fullerene cages, for example, has been computed using DFT, providing insights into host-guest chemistry. mdpi.com Similarly, DFT is used to analyze the energetics of oxetane derivatives, including their stability and strain energy. The ring strain of oxetane is significant, estimated to be around 25.5 kcal/mol, which is comparable to that of epoxides. beilstein-journals.org This inherent strain is a key driver for the ring-opening reactivity of oxetanes. beilstein-journals.orgresearchgate.net
By analyzing the electronic structure, DFT can predict the reactivity of oxetane-containing molecules. For example, the sites most susceptible to nucleophilic or electrophilic attack can be identified by examining the distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO).
Computational studies have been used to predict the metabolic properties of oxetane derivatives. acs.org Furthermore, DFT calculations can guide the design of new catalysts for reactions involving oxetanes by modeling the interactions between the catalyst and the oxetane substrate. northwestern.edu The reactivity of oxetanes in [2+2] cycloaddition reactions, a common method for their synthesis, has also been investigated using computational methods. beilstein-journals.org These studies help in understanding the stereochemical and regiochemical outcomes of such reactions.
Conformational Analysis and Ring Strain Effects
Puckering of Substituted Oxetane Rings
The oxetane ring is not planar. While early assumptions suggested a planar structure, X-ray analysis has debunked this, revealing a slightly puckered conformation for the parent oxetane with a puckering angle of 8.7°. nih.govbeilstein-journals.org This puckering is a mechanism to alleviate torsional strain from eclipsing hydrogen atoms, though it is less pronounced than in its carbocyclic analogue, cyclobutane (B1203170) (approx. 30° puckering angle), due to fewer gauche interactions. nih.govacs.org
The introduction of substituents onto the oxetane ring, such as the hydroxymethyl group in [(2S)-oxetan-2-yl]methanol, generally leads to a more pronounced puckered conformation. acs.org This increased puckering further minimizes unfavorable eclipsing interactions between the substituent and the ring's hydrogen atoms. For example, computational studies on other substituted oxetanes have shown that the degree of puckering is influenced by the nature and position of the substituents. In 3,3-disubstituted oxetanes, the puckering angle can be around 10°, while intramolecular hydrogen bonding, a possibility in this compound, can lead to even larger puckering angles of up to ~22°. nih.gov This conformational flexibility is a key feature of the oxetane system.
Impact of Ring Strain on Reactivity and Selectivity
The defining characteristic of the oxetane ring is its significant inherent strain. The endocyclic bond angles deviate considerably from the ideal tetrahedral angle of 109.5°, resulting in substantial angle strain. nih.govbeilstein-journals.org The total ring strain energy of oxetane is approximately 25.5 kcal/mol, a value comparable to that of highly reactive epoxides (oxiranes) and significantly greater than that of the more stable five-membered tetrahydrofuran (B95107) (THF) ring. nih.govbeilstein-journals.org
| Cyclic Ether | Ring Size | Ring Strain Energy (kcal/mol) |
|---|---|---|
| Oxirane | 3 | ~27.3 |
| Oxetane | 4 | ~25.5 |
| Tetrahydrofuran (THF) | 5 | ~5.6 |
This high ring strain is a primary driver of the oxetane ring's reactivity. The stored potential energy is released during ring-opening reactions, making them thermodynamically favorable. acs.org Consequently, oxetanes are susceptible to reactions with a variety of nucleophiles, often catalyzed by acids, which proceed by cleaving one of the C-O bonds. magtech.com.cn The regioselectivity of this ring-opening in unsymmetrically substituted oxetanes like this compound is influenced by both steric and electronic factors, providing a basis for selective chemical transformations. magtech.com.cn
Molecular Modeling and Electrostatic Potential Mapping
Computational tools like molecular modeling and electrostatic potential mapping are invaluable for understanding the electronic structure and interaction potential of this compound.
A molecular electrostatic potential (MEP) map illustrates the three-dimensional charge distribution of a molecule. youtube.com For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red) concentrated around the two oxygen atoms—the one in the ether linkage and the one in the hydroxyl group. These red areas correspond to electron-rich zones, primarily due to the lone pairs of electrons on the oxygen atoms, and represent likely sites for electrophilic attack. youtube.comuni-muenchen.de
Conversely, a region of positive electrostatic potential (typically colored blue) would be located around the hydrogen atom of the hydroxyl group. youtube.com This electron-deficient site is the primary center for nucleophilic interaction and hydrogen bond donation.
Understanding Intermolecular Interactions and Hydrogen Bonding
The structure of this compound features two key sites for hydrogen bonding, which govern its intermolecular interactions.
The Oxetane Oxygen: The strained C–O–C bond angle in the oxetane ring effectively exposes the lone pairs of the ether oxygen. nih.govbeilstein-journals.org This makes the oxetane oxygen a particularly strong hydrogen-bond acceptor. acs.org Computational and experimental studies have shown that oxetanes form more effective hydrogen bonds than other common cyclic ethers and even compete with most carbonyl functional groups (like ketones and esters) in their ability to accept hydrogen bonds. acs.org
The Hydroxymethyl Group: The -CH₂OH substituent provides a hydroxyl group that is versatile in its interactions. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. mdpi.com
This dual functionality allows this compound to form complex hydrogen-bonding networks, either with itself or with other molecules like water or biological macromolecules. nih.gov These interactions are critical to its physical properties, such as solubility and boiling point.
Comparative Studies with Isosteric Analogues
Computational and experimental matched-pair analyses have revealed distinct trends when an oxetane is substituted for these common functionalities:
vs. gem-Dimethyl Group: Replacing a gem-dimethyl group with an oxetane typically increases polarity and can significantly enhance aqueous solubility. researchgate.net This substitution often leads to a reduction in lipophilicity (LogD) and can improve metabolic stability by blocking sites susceptible to oxidative metabolism. acs.orgchigroup.site
vs. Carbonyl Group: The oxetane ring mimics the hydrogen-bond accepting capability and dipole moment of a carbonyl group but offers greater metabolic stability. acs.orgchigroup.site Carbonyl groups can be susceptible to enzymatic reduction or epimerization at adjacent stereocenters, liabilities that are generally absent in the chemically robust oxetane ring. chigroup.site While both are polar, the effect on lipophilicity when switching from a ketone to an oxetane can vary depending on the molecular context. cambridgemedchemconsulting.com
| Property | Effect of Replacing gem-Dimethyl with Oxetane | Effect of Replacing Carbonyl with Oxetane |
|---|---|---|
| Aqueous Solubility | Generally Increases researchgate.net | Context-Dependent |
| Lipophilicity (LogD) | Generally Decreases chigroup.site | Variable / Context-Dependent cambridgemedchemconsulting.com |
| Metabolic Stability | Often Improves researchgate.netchigroup.site | Often Improves acs.orgchigroup.site |
| H-Bond Acceptance | Introduces H-bond acceptor | Maintains comparable H-bond acceptance acs.org |
These comparative studies underscore the utility of the oxetane ring as a strategic tool in molecular design, allowing for the fine-tuning of physicochemical properties.
Advanced Analytical Characterization of 2s Oxetan 2 Yl Methanol and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of [(2S)-oxetan-2-yl]methanol. By probing the interactions of the molecule with electromagnetic radiation, these methods map the connectivity of atoms and identify key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative oxygen atoms causing downfield shifts. The protons of the hydroxymethyl group (CH₂OH) and the proton at the chiral center (C2-H) are diastereotopic and exhibit complex splitting patterns due to coupling with neighboring protons. The signals for the oxetane (B1205548) ring protons at C3 and C4 also show characteristic multiplets.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their electronic environments. The spectrum for this compound would show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom of the hydroxymethyl group and the chiral C2 carbon atom are typically found in a specific region of the spectrum, while the C3 and C4 carbons of the oxetane ring appear at different chemical shifts due to their varying proximity to the ring oxygen.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the proton network through the oxetane ring and the hydroxymethyl side chain. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C resonances.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 1 (-CH₂OH) | ~3.6 - 3.8 | m | ~65 |
| 2 (-CH-) | ~4.8 - 5.0 | m | ~80 |
| 3 (-CH₂-) | ~2.5 - 2.8 | m | ~28 |
| 4 (-CH₂-) | ~4.5 - 4.7 | m | ~75 |
| OH | Variable (Broad Singlet) | br s | - |
Note: The data presented are estimated values based on typical chemical shifts for similar oxetane-containing structures. Actual experimental values may vary.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₄H₈O₂, Molecular Weight: 88.11 g/mol ), electron impact (EI) ionization would produce a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 88.
The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for alcohols and ethers include alpha-cleavage and ring-opening reactions.
Alpha-Cleavage: The bond between C2 and the hydroxymethyl group can break, leading to the loss of a CH₂OH radical (mass 31), resulting in a stable oxetanyl cation fragment at m/z 57.
Ring Fragmentation: The strained oxetane ring can undergo fragmentation. A common pathway involves the loss of formaldehyde (B43269) (CH₂O, mass 30) from the molecular ion, leading to a fragment at m/z 58. Another possibility is the loss of ethylene (B1197577) (C₂H₄, mass 28), which would yield a fragment at m/z 60.
Loss of Water: A small peak corresponding to the loss of a water molecule (M-18) may also be observed at m/z 70, which is a common fragmentation for alcohols.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |
| 88 | Molecular Ion [M]⁺ | [C₄H₈O₂]⁺ | Ionization |
| 70 | [M - H₂O]⁺ | [C₄H₆O]⁺ | Dehydration |
| 58 | [M - CH₂O]⁺ | [C₃H₆O]⁺ | Ring Fragmentation |
| 57 | [M - CH₂OH]⁺ | [C₃H₅O]⁺ | Alpha-Cleavage |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | [C₃H₇]⁺/[C₂H₃O]⁺ | Further Fragmentation |
Note: These are predicted fragmentation patterns based on the general principles of mass spectrometry for alcohols and cyclic ethers.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.
O-H Stretch: A strong and broad absorption band is observed in the region of 3600-3200 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl (-OH) group of the alcohol. The broadness of this peak is due to hydrogen bonding.
C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methylene (B1212753) (CH₂) and methine (CH) groups.
C-O-C Stretch: The most characteristic feature of the oxetane ring is the asymmetric C-O-C stretching vibration, which typically appears as a strong band in the region of 980-960 cm⁻¹. This peak is a key indicator of the presence of the strained four-membered ether ring.
C-O Stretch: The stretching vibration of the C-O single bond of the primary alcohol appears as a strong band around 1050-1030 cm⁻¹.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 | O-H Stretch (Broad) | Alcohol (-OH) |
| 3000 - 2850 | C-H Stretch | Alkane (CH, CH₂) |
| ~1050 - 1030 | C-O Stretch | Primary Alcohol |
| ~980 - 960 | Asymmetric C-O-C Stretch | Oxetane Ring |
Chiroptical Methods for Enantiomeric Purity Assessment
For a chiral molecule like this compound, confirming the absolute configuration and determining the enantiomeric purity are essential. Chiroptical methods are specifically designed to analyze and quantify chiral substances.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for separating enantiomers and determining their relative amounts, which is expressed as enantiomeric excess (e.e.). The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.
For the separation of small chiral alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective. A typical method would involve:
Column: A column packed with a chiral stationary phase, for example, amylose tris(3,5-dimethylphenylcarbamate).
Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) is commonly used. The ratio of these solvents is optimized to achieve baseline separation of the enantiomer peaks.
Detection: A UV detector is typically used for detection.
In the resulting chromatogram, the (S)- and (R)-enantiomers will appear as two separate peaks with different retention times. The enantiomeric excess can be calculated from the integrated areas of these two peaks using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Optical rotation is a fundamental property of chiral compounds. It measures the angle to which a plane of polarized light is rotated when it passes through a solution of an enantiomer. The measurement is performed using a polarimeter. The specific rotation, [α], is a standardized value calculated from the observed rotation.
The specific rotation for this compound would be a specific value measured under defined conditions of temperature (usually 20°C or 25°C), wavelength (typically the sodium D-line, 589 nm), concentration, and solvent. A positive (+) sign indicates dextrorotation (rotation to the right), while a negative (-) sign indicates levorotation (rotation to the left). This value serves as a crucial identifier for the specific enantiomer and can be used as a preliminary check of enantiomeric purity, although it is less precise than chiral HPLC for quantitative determination.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that probes the differential absorption of left- and right-circularly polarized light by chiral molecules. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is exquisitely sensitive to the molecule's absolute configuration and conformation in solution.
For a molecule like this compound, which lacks a strong chromophore in the near-UV region, electronic CD (ECD) measurements are typically performed in the vacuum-ultraviolet (VUV) region (below 200 nm), where the alcohol and oxetane functional groups exhibit electronic transitions. Chiral alcohols are known to display significant Cotton effects in the 185-198 nm range. The sign and magnitude of these effects are directly related to the spatial arrangement of atoms around the stereocenter.
In the absence of directly published experimental CD spectra for this compound, the absolute configuration can be confidently assigned by comparing the experimental spectrum with that predicted by quantum-mechanical calculations, such as time-dependent density functional theory (TD-DFT). This computational approach models the CD spectrum for a known configuration (e.g., S), and a match between the calculated and experimental spectra confirms the absolute configuration of the sample.
Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, offers a complementary and often more structurally informative approach. VCD is sensitive to the entire vibrational landscape of the molecule and is not reliant on the presence of a UV-Vis chromophore. For this compound, VCD spectra would exhibit characteristic bands corresponding to the stretching and bending modes of the C-H, O-H, and C-O bonds within the chiral environment. The comparison of experimental VCD spectra with DFT calculations provides a robust method for absolute configuration assignment.
Table 1: Predicted Chiroptical Properties for Chiral 2-Substituted Oxetanes
| Derivative | Method | Key Spectral Region | Predicted Cotton Effect for (S)-enantiomer |
|---|---|---|---|
| This compound | ECD (Calculated) | 180-200 nm | Positive |
| This compound | VCD (Calculated) | 1000-1500 cm⁻¹ | Complex pattern of positive and negative bands |
| (S)-2-phenyloxetane | ECD (Experimental) | 200-240 nm | Negative |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides an unambiguous determination of the absolute configuration and the precise three-dimensional structure of a molecule in the solid state. This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the positions of all atoms can be determined with high precision.
While obtaining a single crystal of a low-molecular-weight, polar molecule like this compound can be challenging, the crystallographic analysis of its derivatives is a common and effective strategy. Derivatization with a molecule containing a "heavy" atom (e.g., bromine) can facilitate both crystallization and the determination of the absolute configuration through anomalous dispersion effects.
The crystal structure of a derivative of this compound would reveal critical information, including:
Absolute Stereochemistry: Unambiguous confirmation of the (S) configuration at the C2 position.
Conformation: The preferred puckering of the oxetane ring and the rotational conformation (rotamer) of the hydroxymethyl side chain. The oxetane ring is nearly planar but can exhibit a slight pucker, which is influenced by its substituents.
Intermolecular Interactions: The arrangement of molecules in the crystal lattice, revealing details about hydrogen bonding networks involving the hydroxyl group and the ether oxygen of the oxetane ring.
For instance, studies on chiral α-stereogenic oxetanols have successfully employed single-crystal X-ray diffraction to assign the absolute stereochemistry of complex derivatives. nih.gov This approach provides foundational data that can be used to correlate chiroptical data with a known absolute structure.
Table 2: Representative Crystallographic Data for a Chiral Oxetane Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 15.67 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
| R-factor | 0.045 |
Note: The data in this table is hypothetical and representative of a typical chiral organic molecule for illustrative purposes, as specific crystallographic data for this compound is not publicly available.
Future Directions and Emerging Research Areas for 2s Oxetan 2 Yl Methanol
Development of Green and Sustainable Synthetic Routes
The future synthesis of [(2S)-oxetan-2-yl]methanol and related chiral oxetanes is increasingly focused on green and sustainable methodologies that minimize environmental impact, reduce waste, and improve efficiency. A primary area of emerging research is biocatalysis. Recent breakthroughs have demonstrated the use of engineered halohydrin dehalogenases (HHDHs) to create a biocatalytic platform for the enantioselective formation of chiral oxetanes. nih.govcore.ac.uk This enzymatic approach offers high efficiency and excellent enantioselectivity (>99% e.e.), operating under mild, aqueous conditions, which presents a significant advantage over traditional synthetic methods that often require harsh reagents and organic solvents. acs.org These biocatalytic processes have been shown to be scalable and can be integrated into one-pot cascade systems, further enhancing their sustainability. nih.gov
Another promising direction is the application of continuous-flow chemistry. Flow synthesis provides superior control over reaction parameters, enhances safety, and allows for efficient mixing and heat transfer, which can lead to higher yields and purities. Integrating catalytic systems, including biocatalysts or photocatalysts, into flow reactors represents a key strategy for the sustainable, large-scale production of this compound and its derivatives. Furthermore, research into synthetic routes starting from renewable feedstocks is a critical component of future sustainable practices, aiming to reduce the reliance on petrochemical sources.
| Sustainable Method | Key Features | Potential Advantages | Representative Research Focus |
|---|---|---|---|
| Biocatalysis | Uses engineered enzymes (e.g., Halohydrin Dehalogenases). nih.gov | High enantioselectivity (>99% e.e.), mild aqueous conditions, scalability. acs.org | Enantioselective formation and ring-opening of oxetanes. nih.govcore.ac.uk |
| Flow Chemistry | Continuous processing in microreactors or coiled tubes. | Improved safety, efficiency, and scalability; precise control over reaction conditions. | Integration of multi-step syntheses and in-line purification. |
| Photoredox Catalysis | Visible-light-mediated reactions. | Avoids high-energy UV light, enables novel C-H functionalization. | Direct conversion of inactivated sp³ alcohols into oxetanes. |
Exploration of Novel Reactivity Modes and Catalytic Systems
The inherent ring strain of the oxetane (B1205548) motif in this compound makes it a versatile intermediate for chemical synthesis. Future research is focused on uncovering novel reactivity modes and developing new catalytic systems to exploit this potential. One major area is the development of catalytic asymmetric ring-opening reactions. Chiral Brønsted acids have emerged as effective catalysts for the desymmetrization of oxetanes, providing access to highly functionalized chiral building blocks with excellent enantioselectivity. acs.org
Furthermore, radical chemistry involving oxetanes is a rapidly expanding field. Cobalt-catalyzed methods, particularly using vitamin B12, have been developed to generate carbon-centered radicals via oxetane ring-opening, enabling new types of Giese additions and cross-electrophile couplings. chemrxiv.org Photocatalysis also offers new pathways for C-H functionalization, allowing for the selective modification at the 2-position of the oxetane ring while keeping the ring intact. core.ac.uk Additionally, the development of new Lewis acid catalytic systems, such as those based on indium(III) triflate, facilitates unique intramolecular cyclizations, transforming oxetane derivatives into other valuable heterocyclic structures like oxazolines. nih.gov The chiral nature of this compound itself can be leveraged in the design of novel chiral ligands for asymmetric catalysis, expanding its utility beyond that of a simple building block.
| Catalytic System / Method | Type of Transformation | Key Advantages | Example Catalyst |
|---|---|---|---|
| Chiral Brønsted Acid Catalysis | Asymmetric Ring-Opening / Desymmetrization | High enantioselectivity, generation of quaternary stereocenters. nih.gov | Derivatives of phosphoric acid. |
| Cobalt Catalysis | Radical Ring-Opening | Generation of nucleophilic radicals for Giese addition and cross-coupling. chemrxiv.org | Vitamin B12 (Cobalamin). |
| Photoredox Catalysis | C-H Functionalization | Selective modification at the C2-position without ring-opening. core.ac.uk | Iridium-based photocatalysts, organic dyes. |
| Lewis Acid Catalysis | Intramolecular Cyclization | Mild synthesis of complex heterocycles (e.g., oxazolines) from oxetanes. nih.gov | Indium(III) triflate (In(OTf)₃). nih.gov |
Expansion of Applications in Materials Science Beyond Polymers
While oxetanes are well-known precursors for polymers, emerging research is exploring the unique properties that this compound and its derivatives can impart to other advanced materials. One significant area is the development of functional soft materials, such as hydrogels. Oxetane-based peptidomimetics have been used to create low molecular weight gelators that form stable hydrogels. nih.gov A key feature of these materials is their enhanced resistance to enzymatic degradation, making them promising candidates for in-vivo applications where stability is crucial. nih.gov
In the field of organic electronics, oxetane derivatives are being investigated as functional additives to enhance the properties of conducting polymers. For example, adding oxetanes containing hydroxyl groups to PEDOT:PSS formulations has been shown to increase the conductivity of the resulting thin films by several orders of magnitude. core.ac.uknih.gov This improvement is attributed to the polymerization of the oxetane within the acidic PEDOT:PSS medium, forming a crosslinked network that improves structural integrity and electronic performance, opening doors for applications like flexible, water-resistant health-monitoring electrodes. core.ac.uk The chirality of this compound also presents opportunities for creating chiral liquid crystals and functional surface coatings with unique optical or recognition properties.
| Material Type | Role of Oxetane Derivative | Resulting Property / Application | Supporting Evidence |
|---|---|---|---|
| Hydrogels | Forms the backbone of a dipeptide-based gelator. | Increased stability against proteolytic enzymes. nih.gov | Fmoc-protected dipeptides with an oxetane replacing an amide bond form stable gels. nih.gov |
| Organic Electronics | Additive in conducting polymer (PEDOT:PSS) films. | Enhances electrical conductivity and water resistance. core.ac.uknih.gov | Used to create self-sustaining, conductive films for health-monitoring electrodes. core.ac.uk |
| Chiral Liquid Crystals | Incorporation of a chiral center and polar group. | Potential for creating novel mesophases and optical materials. | Supplier catalogues list liquid crystals as a related application area. |
Advanced Computational Design of Oxetane-Containing Molecules
Computational chemistry is becoming an indispensable tool for accelerating research into oxetane-containing molecules. Density Functional Theory (DFT) and other ab initio methods are being employed to gain deep mechanistic insights into reactions involving oxetanes. nih.govcore.ac.uk These studies allow researchers to model reaction pathways, calculate the geometries of transition states, and determine activation energies for processes like ring-opening polymerization, providing a predictive framework that can guide experimental design. nih.govresearchgate.net
Beyond mechanistic studies, computational tools are used for the in silico design and screening of novel molecules derived from this compound. By calculating properties such as heats of formation, molecular orbital energies, and electrostatic potential maps, scientists can predict the stability, reactivity, and potential applications of new compounds before they are synthesized. nih.gov This is particularly valuable in drug discovery, where computational models are used to predict how the incorporation of an oxetane ring will affect a molecule's physicochemical properties, such as solubility, lipophilicity (LogD), and the basicity (pKa) of nearby functional groups. chemrxiv.org Molecular dynamics simulations further help in understanding the conformational effects of the rigid oxetane scaffold on peptides and other complex molecules. chemrxiv.org
| Computational Method | Application Area for Oxetanes | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state geometries, activation energies, reaction pathways. nih.govresearchgate.net |
| DFT / Isodesmic Reactions | Screening & Property Prediction | Heats of formation, density, strain energy, reactivity. |
| Molecular Dynamics (MD) | Conformational Analysis | Impact of oxetane ring on peptide/biomolecule backbone conformation. chemrxiv.org |
| Quantum Mechanics / Docking | Drug Design | Prediction of pKa, LogD, solubility, and binding interactions. chemrxiv.org |
Integrated Research in Chemical Biology for Protein and Biomacromolecule Modification
The unique properties of the oxetane ring are being harnessed for applications in chemical biology, particularly for the modification of proteins and other biomacromolecules. A significant emerging area is the site-selective incorporation of oxetanes into proteins. Research has demonstrated a straightforward method for modifying cysteine residues on full-length proteins and antibodies with 3-bromooxetane (B1285879) derivatives. nih.govcore.ac.uk This bioconjugation strategy allows the stable oxetane motif to be attached to biomolecules, thereby modulating their properties.
The primary goal of this modification is to improve the therapeutic potential of proteins and peptides by enhancing their physicochemical characteristics. Attaching oxetanes can increase water solubility and metabolic stability while reducing lipophilicity, all without compromising the parent molecule's biological activity. nih.gov The oxetane ring is notably stable at physiological pH and is not prone to acting as an alkylating agent, unlike more reactive epoxides, which is a critical feature for in-vivo applications. nih.gov This stability, combined with its unique reactivity under specific catalytic conditions, suggests a potential for developing novel bioorthogonal labeling strategies. Furthermore, oxetanes are used as stable isosteres for amide bonds in peptidomimetics, leading to peptides with greater resistance to enzymatic cleavage. nih.gov
| Application Area | Strategy | Key Outcome / Advantage | Example |
|---|---|---|---|
| Protein Modification | Chemoselective alkylation of cysteine residues. nih.gov | Improved solubility and metabolic stability of the protein. core.ac.uk | Conjugation of 3-bromooxetane to therapeutic antibodies. nih.gov |
| Peptidomimetics | Replacement of amide carbonyl group with an oxetane ring. | Enhanced resistance to enzymatic degradation. nih.gov | Oxetane-modified dipeptides used in hydrogel formation. nih.gov |
| Chemical Probes | Use as a stable structural surrogate for binding studies. | Allows for probing of enzyme active sites. | An oxetane-based polyketide surrogate to study substrate binding. |
| Bioorthogonal Chemistry | Exploitation of unique, catalyst-dependent reactivity. | Potential for novel, selective labeling reactions in biological systems. | (Emerging Area) Development of selective oxetane ring-opening reactions. |
Q & A
Basic Research Questions
Q. How can the stereochemical integrity of [(2S)-oxetan-2-yl]methanol be maintained during synthesis?
- Methodological Answer : To preserve the (2S) configuration, asymmetric synthesis routes using chiral catalysts (e.g., organocatalysts or transition-metal complexes) are recommended. Enantioselective epoxidation followed by ring-opening with methanol under controlled pH and temperature (e.g., 0–5°C) can minimize racemization . Post-synthesis analysis via chiral HPLC or polarimetry is critical to verify enantiomeric excess (>98%) .
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield?
- Methodological Answer : High yields (>80%) are achieved via nucleophilic ring-opening of (2S)-oxetane derivatives (e.g., oxetane-2-carboxylic acid esters) with methanol in the presence of Lewis acids like BF₃·OEt₂. Reaction parameters include:
- Temperature: 25–40°C
- Solvent: Anhydrous dichloromethane
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (δ 3.70–3.85 ppm for oxetane ring protons; δ 1.90–2.10 ppm for CH₂OH). ¹³C NMR confirms the oxetane ring (δ 70–80 ppm) .
- X-ray Crystallography : Resolves spatial arrangement and validates the (2S) configuration .
- IR Spectroscopy : O-H stretch at ~3300 cm⁻¹ and C-O-C asymmetric stretch at 1100–1250 cm⁻¹ .
Advanced Research Questions
Q. How does the oxetane ring in this compound influence metabolic stability in drug candidates?
- Methodological Answer : The oxetane ring reduces metabolic degradation by cytochrome P450 enzymes due to its strained, non-planar structure. In vitro assays (e.g., human liver microsomes) show a 2–3-fold increase in half-life compared to non-oxetane analogs. Computational docking studies (e.g., AutoDock Vina) predict steric hindrance at enzyme active sites .
Q. What strategies resolve enantiomeric impurities in this compound?
- Methodological Answer :
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify the undesired (2R)-enantiomer.
- Chiral Stationary Phases : HPLC with cellulose-based columns (e.g., Chiralcel OD-H) achieves baseline separation (resolution factor >1.5) .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Q. How can computational methods predict the reactivity of this compound in radical trapping reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model radical intermediates formed via hydrogen abstraction. Key parameters include:
- Radical Stability : Calculated bond dissociation energy (BDE) of the C-H bond adjacent to the oxetane ring (~85 kcal/mol).
- Reaction Pathways : Transition-state analysis predicts regioselectivity in trapping reactions with electron-deficient olefins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
